molecular formula C19H19NO B10920625 3,5-Bis(3,4-dimethylphenyl)isoxazole

3,5-Bis(3,4-dimethylphenyl)isoxazole

Cat. No.: B10920625
M. Wt: 277.4 g/mol
InChI Key: ORGOORYNCHEKEE-UHFFFAOYSA-N
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Description

3,5-Bis(3,4-dimethylphenyl)isoxazole is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of two 3,4-dimethylphenyl groups attached to the 3 and 5 positions of the isoxazole ring. Isoxazoles are known for their diverse biological activities and are commonly found in many commercially available drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(3,4-dimethylphenyl)isoxazole can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes. Another method involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. One such method is the solvent-free synthesis under ball-milling conditions, which uses a recyclable copper/alumina nanocomposite catalyst . This method allows for the synthesis of 3,5-disubstituted isoxazoles in moderate to excellent yields.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The 3,4-dimethylphenyl groups undergo regioselective electrophilic substitution due to methyl-directed activation:

a. Halogenation
Waldo et al. demonstrated halogenation at position 4 of the isoxazole ring using ICl, Br₂, or PhSeBr under mild conditions .

b. Nitration/Sulfonation
Electron-rich aryl rings facilitate nitration at ortho or para positions relative to methyl groups, though specific data for this compound requires extrapolation from analogous systems.

Reaction Reagents Position Modified Yield Source
HalogenationICl, CH₂Cl₂, 25°CC4 of isoxazole89%

Nucleophilic Aromatic Substitution (SₙAr)

While the parent compound lacks activating groups for SₙAr, derivatives with electron-withdrawing substituents (e.g., nitro) react with nucleophiles:

a. Hydroquinone Coupling
5-Nitroisoxazoles react with hydroquinone in acetonitrile or tert-BuOH to form bis(isoxazoles) (3a–c ) at 74–82% yield .

Substrate Nucleophile Conditions Product Yield Source
5-Nitroisoxazole (1a )HydroquinoneCH₃CN, reflux, 6 hBis(isoxazole) 3a 82%

Cross-Coupling Reactions

The aryl substituents enable palladium-catalyzed cross-coupling:

a. Suzuki-Miyaura Coupling
Brominated derivatives undergo Suzuki coupling with boronic acids. For example, compound 14 (a BRD4 inhibitor precursor) was synthesized via Suzuki coupling with 3,5-dimethylisoxazole .

b. Heck Reaction
Alkenylation at aryl positions is feasible using Pd catalysts, though specific examples for this compound are inferred from analogous systems.

Functionalization via Cycloaddition

The isoxazole ring participates in [3+2] cycloadditions:

a. With Enamines
Jia et al. reported [3+2] cycloaddition of aldehydes and N-hydroximidoyl chlorides to form 3,4-disubstituted isoxazoles .

Stability and Reactivity Trends

  • Thermal Stability : Stable up to 250°C under inert conditions.

  • Solubility : Poor in polar solvents (e.g., H₂O), moderate in DMSO or DMF.

  • Acid/Base Resistance : Resists hydrolysis under mild acidic/basic conditions but degrades in strong acids (e.g., H₂SO₄).

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3,5-bis(3,4-dimethylphenyl)isoxazole in anticancer applications. For instance, compounds containing isoxazole rings have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. One study reported that derivatives of isoxazole exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cells. The IC50 values for these compounds ranged from 0.7 to 35.2 µM, indicating promising anticancer properties .

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier suggests potential neuroprotective effects. Research indicates that isoxazole derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases . The specific mechanisms through which these compounds exert their effects are still under investigation.

Synthesis of Functional Materials

This compound can serve as a precursor for synthesizing functional materials with specific electronic properties. Its derivatives have been studied for applications in organic electronics, particularly as components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic characteristics of the isoxazole ring contribute to the performance of these materials .

Pesticidal Properties

Research has also explored the use of isoxazole derivatives in agricultural chemistry, particularly their potential as pesticides. Compounds with similar structures have demonstrated insecticidal and herbicidal activities. The introduction of different substituents on the isoxazole ring can enhance these properties, making them suitable candidates for developing new agrochemicals .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various isoxazole derivatives, several compounds were synthesized and tested against multiple cancer cell lines. The results indicated that compounds with specific substitutions on the isoxazole ring exhibited enhanced activity compared to standard chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (µM)Reference
3dA54910.5
3iHCT11615.2
3kMCF-720.0

Case Study 2: Neuroprotective Applications

A series of studies focused on the neuroprotective effects of isoxazole derivatives revealed their potential in treating conditions like Alzheimer's disease. These compounds were shown to inhibit acetylcholinesterase activity, suggesting their utility in enhancing cognitive function .

Mechanism of Action

The mechanism of action of 3,5-Bis(3,4-dimethylphenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,5-Bis(3,4-dimethylphenyl)isoxazole include:

  • 3,5-Bis(3,4-dimethylphenyl)-4,5-dihydroisoxazole
  • 3,4,5-Trisubstituted isoxazoles
  • 3,5-Bis(het)arylisoxazoles

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of two 3,4-dimethylphenyl groups. This structural feature imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 3,5-disubstituted isoxazole derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Isoxazole derivatives are typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes or alkenes. For 3,5-bis(aryl) derivatives, substituent compatibility is critical. highlights a reflux-based protocol using DMSO as a solvent, followed by reduced-pressure distillation and crystallization (water-ethanol system) to achieve 65% yield . Optimization involves adjusting reaction time (e.g., 18 hours for cyclization), solvent polarity, and stoichiometry. Catalytic systems (e.g., Fe/HOAc in ) can enhance chemoselectivity in multi-step heterocyclizations .

Q. How are 3,5-bis(aryl)isoxazole derivatives characterized structurally, and what analytical techniques are essential?

  • Methodological Answer : Structural confirmation requires a combination of:

  • Elemental analysis to verify purity and composition .
  • Spectroscopy :
  • IR to identify functional groups (e.g., C=O at ~1710 cm⁻¹, NH₂ stretches) .
  • NMR (¹H/¹³C) to resolve substituent positions and confirm regiochemistry (e.g., singlet peaks for symmetrical aryl groups) .
  • X-ray crystallography for absolute stereochemical assignment, as demonstrated for 3,5-bis(4-fluorophenyl)isoxazole in .

Q. What biological activity screening approaches are applicable to 3,5-bis(aryl)isoxazole derivatives?

  • Methodological Answer : Prioritize assays based on substituent pharmacophores. describes antifungal and antioxidant activity evaluation via:

  • Antifungal assays : Disk diffusion or microdilution against Candida spp. or Aspergillus strains.
  • Antioxidant tests : DPPH radical scavenging or FRAP assays .
  • Dose-response studies to calculate IC₅₀ values, ensuring triplicate runs for statistical validity.

Advanced Research Questions

Q. How can chemoselectivity challenges in reductive heterocyclization of 3,5-bis(nitrophenyl)isoxazole derivatives be addressed?

  • Methodological Answer : Reductive transformations (e.g., Fe/HOAc in ) may yield competing products like 4-aminoquinolines or quinolin-4(1H)-ones. To control selectivity:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) favor imine intermediates, while protic solvents (e.g., EtOH) stabilize carbonyl pathways .
  • Additives : Catalytic acetic acid can protonate intermediates, redirecting reaction pathways.
  • In-situ monitoring : Use LC-MS or TLC to track intermediate formation and adjust conditions dynamically.

Q. What computational methods are suitable for predicting the reactivity and electronic properties of 3,5-bis(aryl)isoxazole derivatives?

  • Methodological Answer :

  • DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack .
  • Molecular docking to assess binding affinities to biological targets (e.g., acetylcholinesterase or bromodomains, as in ) .
  • MD simulations to study solvent interactions and conformational stability during biological assays.

Q. How can crystallographic data resolve contradictions in spectroscopic assignments for isoxazole derivatives?

  • Methodological Answer : When NMR/IR data are ambiguous (e.g., overlapping signals in asymmetrical derivatives), single-crystal X-ray diffraction provides definitive bond lengths, angles, and torsion angles. For example, used this to confirm the planarity of the isoxazole ring and substituent orientations in 3,5-bis(4-fluorophenyl)isoxazole . Refinement software (e.g., SHELXL in ) ensures precision in structural models .

Q. What strategies mitigate synthetic yield discrepancies in scale-up of 3,5-bis(aryl)isoxazole derivatives?

  • Methodological Answer :

  • Purification optimization : Replace column chromatography with recrystallization (e.g., ethanol-water) for cost-effective scale-up .
  • Reaction engineering : Use flow chemistry to enhance heat/mass transfer during exothermic cycloadditions.
  • Byproduct analysis : Employ GC-MS or HPLC to identify side products (e.g., dimerized intermediates) and adjust stoichiometry or catalysts .

Q. Data Contradiction Analysis

Q. How should researchers reconcile conflicting biological activity data for structurally similar isoxazole derivatives?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) and re-test activities .
  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation times across studies.
  • Meta-analysis : Cross-reference data from (antifungal focus) and (bromodomain ligand activity) to identify scaffold-specific trends .

Properties

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

IUPAC Name

3,5-bis(3,4-dimethylphenyl)-1,2-oxazole

InChI

InChI=1S/C19H19NO/c1-12-5-7-16(9-14(12)3)18-11-19(21-20-18)17-8-6-13(2)15(4)10-17/h5-11H,1-4H3

InChI Key

ORGOORYNCHEKEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C3=CC(=C(C=C3)C)C)C

Origin of Product

United States

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